![molecular formula C19H22N2O6 B12904145 Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate CAS No. 6339-67-9](/img/structure/B12904145.png)
Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes multiple formyl groups and ester functionalities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrrole derivatives, which undergo various functional group transformations. Common synthetic routes may involve:
Formylation Reactions: Introduction of formyl groups using reagents like Vilsmeier-Haack reagent or formic acid derivatives.
Esterification: Formation of ester groups through reactions with alcohols and carboxylic acids or their derivatives.
Substitution Reactions: Introduction of substituents like methyl and propionyloxy groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Use of chromatography, crystallization, and distillation to purify the final product.
化学反应分析
Types of Reactions
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of formyl groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of formyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products Formed
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s presence, leading to its observed effects.
相似化合物的比较
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Similar Compounds: Other pyrrole derivatives with formyl and ester functionalities.
Uniqueness: The unique combination of substituents and functional groups in this compound may confer distinct chemical and biological properties.
Conclusion
Ethyl 5-formyl-2-((5-formyl-4-methyl-3-(propionyloxy)-1H-pyrrol-2-yl)methyl)-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. Its unique structure and reactivity make it an interesting subject for further study and exploration.
属性
CAS 编号 |
6339-67-9 |
|---|---|
分子式 |
C19H22N2O6 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
ethyl 5-formyl-2-[(5-formyl-4-methyl-3-propanoyloxy-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-5-16(24)27-18-11(4)15(9-23)21-13(18)7-12-17(19(25)26-6-2)10(3)14(8-22)20-12/h8-9,20-21H,5-7H2,1-4H3 |
InChI 键 |
YGPUKFQOZNNEHV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=C(NC(=C1C)C=O)CC2=C(C(=C(N2)C=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


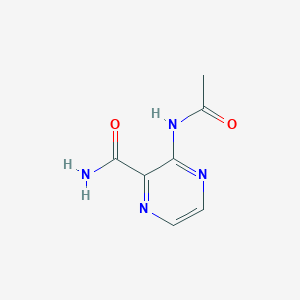
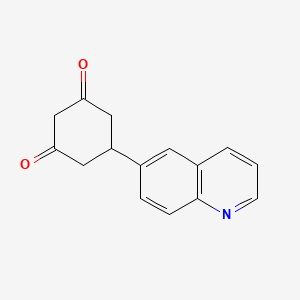
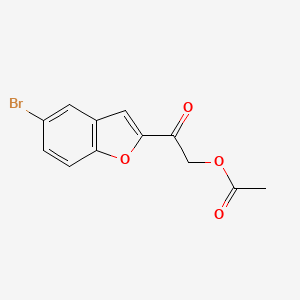
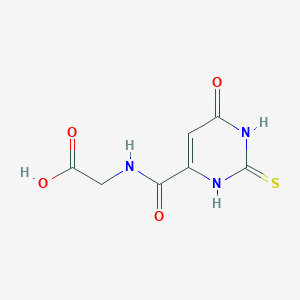

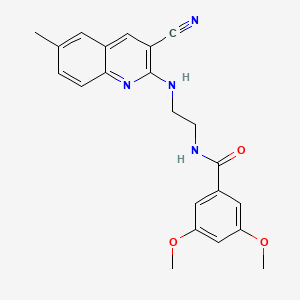

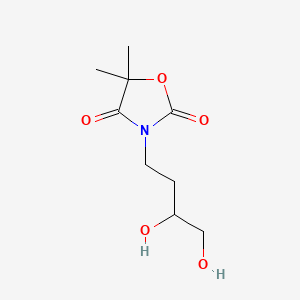
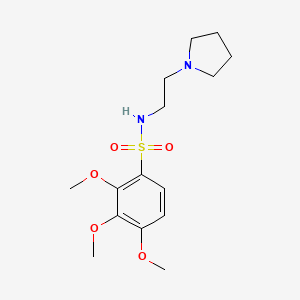
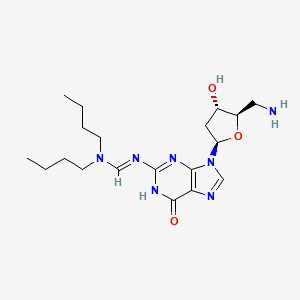
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
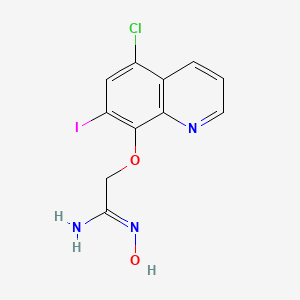

![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)
